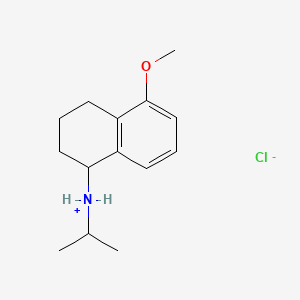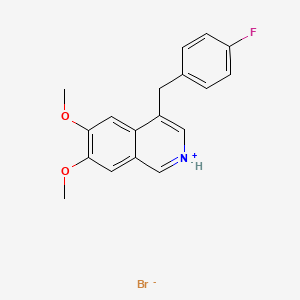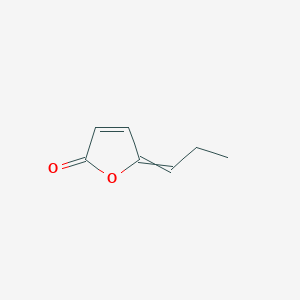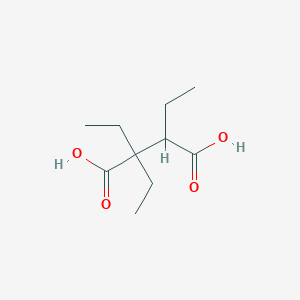
Triethylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylbutanedioic acid: , is an organic compound with the molecular formula C10H18O4 . It is a dicarboxylic acid derivative, characterized by the presence of three ethyl groups attached to a butanedioic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylbutanedioic acid can be synthesized through several synthetic routes. One common method involves the esterification of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using excess ethanol and a robust acid catalyst. The process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylbutanedioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may involve the replacement of one of the ethyl groups with another functional group, using reagents like halogens or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the reagent used.
Applications De Recherche Scientifique
Triethylbutanedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Triethylbutanedioic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may disrupt bacterial cell membranes, leading to cell death. In antioxidant applications, it may neutralize free radicals, preventing oxidative damage to cells and tissues. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Succinic acid (butanedioic acid)
Glutaric acid (pentanedioic acid)
Adipic acid (hexanedioic acid)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
2103-18-6 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2,2,3-triethylbutanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-4-7(8(11)12)10(5-2,6-3)9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) |
Clé InChI |
PAAHIGPPWFSBDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)C(CC)(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


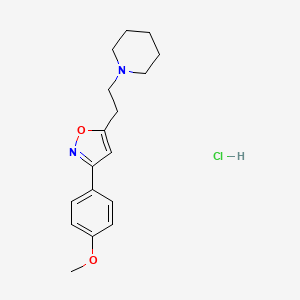


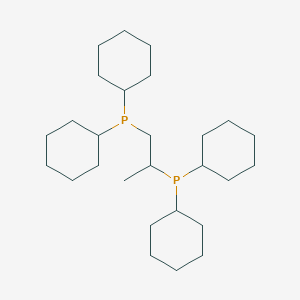


![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
